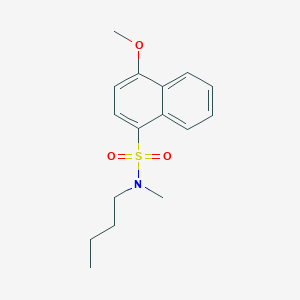![molecular formula C17H20N2O4S B229022 N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been widely studied for its potential use in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth.
Wissenschaftliche Forschungsanwendungen
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Wirkmechanismus
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide functions as an HDAC inhibitor, which means it inhibits the activity of enzymes that remove acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit tumor growth in cancer cells, as well as have anti-inflammatory and immunomodulatory effects. N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide is its specificity for HDAC inhibition, which allows for targeted changes in gene expression. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a potentially safe candidate for human use. However, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have limited solubility, which can make it difficult to administer in vivo. Additionally, N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to have variable efficacy in different cancer cell lines, which may limit its use in certain types of cancer.
Zukünftige Richtungen
There are several future directions for research on N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors. Additionally, there is interest in studying the use of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide in combination with other cancer drugs to enhance their efficacy. Another area of interest is the development of new drug delivery methods to improve the solubility and bioavailability of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide. Finally, there is interest in studying the use of N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-methoxyphenethylbromide to form N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide. The synthesis method has been optimized to produce high yields of pure N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide.
Eigenschaften
Molekularformel |
C17H20N2O4S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-[4-[1-(4-methoxyphenyl)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O4S/c1-12(14-4-8-16(23-3)9-5-14)19-24(21,22)17-10-6-15(7-11-17)18-13(2)20/h4-12,19H,1-3H3,(H,18,20) |
InChI-Schlüssel |
JOEAEMFYMJJQBH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)




